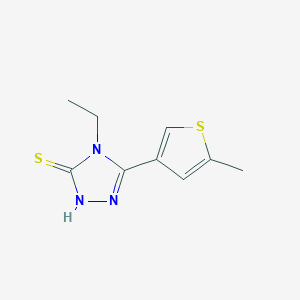

![molecular formula C15H14O4 B455593 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid CAS No. 375351-99-8](/img/structure/B455593.png)

5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid” is a chemical compound with the molecular formula C15H14O4 . It is a complex organic compound that contains an indene and furan ring structure .

Molecular Structure Analysis

The molecular structure of “5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid” consists of a 2,3-dihydro-1H-inden-5-yl group attached to a furan ring via a methylene bridge . The furan ring is substituted at the 2-position with a carboxylic acid group . The compound has a molecular weight of 258.27 g/mol .Physical And Chemical Properties Analysis

The compound “5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid” has a molecular weight of 258.27 g/mol . It has a XLogP3-AA value of 3.2, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It also has a topological polar surface area of 59.7 Ų .Aplicaciones Científicas De Investigación

Birch Reduction of Heterocyclic Carboxylic Acids

The Birch reduction process, particularly on heterocyclic carboxylic acids like 3-furoic acid, leads to products such as 5-alkoxytetrahydro-3-furoate esters. These compounds exhibit intriguing spectroscopic properties and are significant in studying reaction mechanisms and developing new synthetic pathways (Kinoshita, Miyano, & Miwa, 1975).

Anodic Oxidation in Protic Solvents

Anodic oxidation studies of 5-alkyl-2-furoic acids in protic solvents have been conducted to understand the reaction mechanisms and the formation of various products like γ-keto esters and 1-butenolides. This research contributes to our knowledge of electrochemical reactions in organic chemistry (Torii, Tanaka, Ogo, & Yamasita, 1971).

Synthesis of Potential Insulin Receptor Activators

3-Aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids have been synthesized, showcasing the potential of these compounds as insulin receptor activators. This research could pave the way for new treatments in diabetes management (Chou, Chen, Chen, & Chang, 2006).

Biocatalytic Production of 2,5-Furandicarboxylic Acid

Studies on the biocatalytic production of 2,5-furandicarboxylic acid (FDCA) from compounds like 2-furoic acid highlight the potential of bio-based production methods. This research contributes to the development of sustainable, bio-based polymers and chemicals (Yuan, Liu, Du, Liu, Wang, & Liu, 2019).

Improved Oxidation of Bio-based Furans

Research on the improved oxidation of bio-based furans into furan carboxylic acids using whole-cell catalysis demonstrates advancements in biocatalysis. This work contributes to the efficient synthesis of valuable chemical compounds from renewable resources (Wen, Zhang, Zong, & Li, 2020).

Direcciones Futuras

The future directions for research on “5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid” could involve further exploration of its potential biological activities, such as its inhibitory effects on cholinesterase enzymes . Additionally, more research could be conducted to elucidate its synthesis and chemical reactions.

Propiedades

IUPAC Name |

5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c16-15(17)14-7-6-13(19-14)9-18-12-5-4-10-2-1-3-11(10)8-12/h4-8H,1-3,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKLXOGKDTYPRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-N,5-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455510.png)

![2-(3-furylmethylene)-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455511.png)

![3-[(4-bromophenoxy)methyl]-4-methoxy-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide](/img/structure/B455523.png)

![2-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455524.png)

![5-(4-isopropylphenyl)-2-{[7-(2-methoxybenzylidene)-3-(2-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B455525.png)

![2-{3-[(3-chlorophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455527.png)

![(13E)-16-acetyl-13-[[3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl]methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B455528.png)

![methyl 5-[4-(dimethylamino)phenyl]-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B455529.png)

![ethyl (2E)-2-({5-[(2,3-dichlorophenoxy)methyl]furan-2-yl}methylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B455530.png)

![Ethyl 4-({3-[(2-bromophenoxy)methyl]-4-methoxybenzoyl}amino)benzoate](/img/structure/B455532.png)

![2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B455533.png)